2-methylpropyl (2S)-2-aminopropanoate
Description
2-Methylpropyl (2S)-2-aminopropanoate is a chiral ester derivative of (2S)-2-aminopropanoic acid (alanine), where the carboxyl group is esterified with a 2-methylpropyl (isobutyl) alcohol moiety. The stereochemistry at the α-carbon (S-configuration) is critical for biological activity and interactions with chiral receptors or enzymes.
Properties
IUPAC Name |
2-methylpropyl (2S)-2-aminopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-5(2)4-10-7(9)6(3)8/h5-6H,4,8H2,1-3H3/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHJHAOHDNDHMA-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OCC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methylpropyl (2S)-2-aminopropanoate typically involves the esterification of 2-methylpropyl alcohol with (2S)-2-aminopropanoic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid, and requires heating to facilitate the esterification process. The reaction can be represented as follows:
2-methylpropyl alcohol+(2S)-2-aminopropanoic acidH2SO42-methylpropyl (2S)-2-aminopropanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-methylpropyl (2S)-2-aminopropanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-methylpropyl alcohol and (2S)-2-aminopropanoic acid.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.
Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophilic substitution reactions can be facilitated by using reagents such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: 2-methylpropyl alcohol and (2S)-2-aminopropanoic acid.
Reduction: 2-methylpropyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-methylpropyl (2S)-2-aminopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed esterification and hydrolysis reactions.
Industry: Used in the production of specialty chemicals and as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of 2-methylpropyl (2S)-2-aminopropanoate involves its interaction with specific molecular targets. In biological systems, it can be hydrolyzed by esterases to release the active (2S)-2-aminopropanoic acid, which can then participate in various metabolic pathways. The ester bond is cleaved, releasing the alcohol and the amino acid, which can exert their effects on cellular processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Synthetic Yield : Linear esters (methyl, ethyl) exhibit higher yields (94–97%) compared to branched or longer-chain analogs (e.g., n-butyl: 89%) . The 2-methylpropyl variant’s yield is unreported but likely comparable to n-butyl esters under similar ultrasound-assisted synthesis conditions .
- Mass Spectrometry: The [M+H]+ ion for the target compound is estimated at ~146.12 m/z, aligning with n-butyl analogs due to identical molecular formulas (C₇H₁₅NO₂). Branching (2-methylpropyl vs.
Lipophilicity and Solubility
- Lipophilicity: Branched esters (e.g., 2-methylpropyl) are predicted to have higher logP values than linear analogs due to increased hydrophobic surface area. For example, n-butyl (C₇H₁₅NO₂) has a logP ~1.2, while 2-methylpropyl may exceed 1.5 .
- Solubility : Longer/branched esters typically exhibit lower aqueous solubility. Methyl and ethyl analogs are water-miscible, whereas n-butyl and 2-methylpropyl derivatives require organic solvents (e.g., DMSO) for dissolution .
Antifungal Activity
highlights antifungal activity against Fusarium oxysporum for (2S)-2-aminopropanoate esters. While data for the 2-methylpropyl variant are absent, trends suggest:
- Activity Correlation : Antifungal potency increases with ester chain length and lipophilicity. For example, n-butyl (5d) shows stronger activity than methyl (5a) due to enhanced membrane permeability .
- Branched vs. However, excessive branching (e.g., 2-methylpropyl) could disrupt optimal enzyme-substrate interactions .
Biological Activity
2-Methylpropyl (2S)-2-aminopropanoate, also known as a branched-chain amino acid derivative, has garnered interest in the field of pharmacology due to its structural characteristics and potential biological activities. This compound is recognized for its ability to interact with various biological systems, influencing metabolic pathways and possibly affecting neurotransmitter systems. This article reviews the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₇H₁₆N O₂. Its structure includes a branched alkyl chain and an amino group, which contribute to its biological activity. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.
Research indicates that this compound may modulate neurotransmitter release and receptor activity. Its interaction with neurotransmitter systems suggests potential implications in neuropharmacology. The compound's mechanism may involve:
- Receptor Modulation: Preliminary studies suggest that it can influence receptor activity, potentially altering neurotransmitter dynamics.
- Calcium Influx Modulation: Similar compounds have been shown to affect calcium signaling pathways, which are critical in various cellular processes.
Biological Activity
The biological activity of this compound has been investigated in several contexts:
- Neuropharmacology: Its potential effects on neurotransmitter systems may provide insights into therapeutic applications for neurological disorders.
- Antimicrobial Properties: Some studies suggest that similar compounds exhibit antimicrobial activity, warranting exploration into the antibacterial effects of this compound.
Comparative Analysis
A comparative analysis of structurally similar compounds reveals unique features that may influence their biological activities:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methyl (2S)-2-aminopropanoate | Simple ester | Lacks branched alkyl chain; more straightforward synthesis |
| Ethyl (S)-valinate | Amino acid derivative | Contains a longer carbon chain; different biological profile |
| Isobutyl (S)-valinate | Amino acid derivative | Similar branched structure but different side chains; potential for different pharmacological effects |
Case Studies
Several case studies have explored the biological effects of related compounds:
- Study on Neurotransmitter Release: A study indicated that derivatives similar to this compound could enhance neurotransmitter release in neuronal cultures, suggesting a possible mechanism for neuropharmacological effects .
- Antimicrobial Activity Assessment: Research on structurally related compounds demonstrated significant antimicrobial activity against various bacterial strains, prompting further investigation into the antimicrobial potential of this compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
